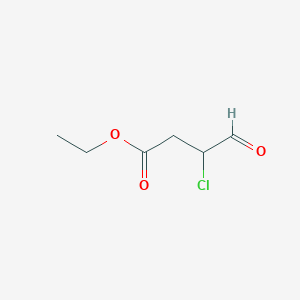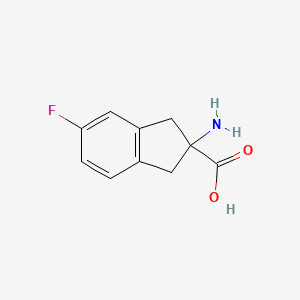![molecular formula C6H4ClNO4S B14849875 [1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)
[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE is a chemical compound with the molecular formula C6H4ClNO4S and a molecular weight of 221.62 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
The synthesis of 2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE typically involves the reaction of 2H-[1,3]dioxolo[4,5-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These reactions typically occur through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar compounds to 2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE include:
2H-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid: This compound has a similar dioxolo-pyridine structure but with a carboxylic acid group instead of a sulfonyl chloride.
[1,3]dioxolo-chromeno[2,3-b]pyridines: These compounds have a similar dioxolo structure but with different functional groups and applications.
The uniqueness of 2H-[1,3]DIOXOLO[4,5-B]PYRIDINE-6-SULFONYL CHLORIDE lies in its sulfonyl chloride group, which imparts specific reactivity and applications in chemical synthesis.
Propiedades
Fórmula molecular |
C6H4ClNO4S |
|---|---|
Peso molecular |
221.62 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-b]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(9,10)4-1-5-6(8-2-4)12-3-11-5/h1-2H,3H2 |
Clave InChI |
FUBBUGXSBMOPPW-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)N=CC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















